3-Oxo-2,2-dichlorobutanal

Description

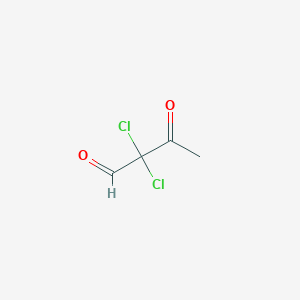

3-Oxo-2,2-dichlorobutanal (CAS 75707-02-7) is an organochlorine compound with the molecular formula C₄H₄Cl₂O₂. It features a unique structure combining an aldehyde group (-CHO), a ketone group (-C=O), and two chlorine atoms at the C2 position. This dual functional group arrangement makes it a reactive intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and agrochemicals . Synonyms include 2,2-dichloro-3-oxobutan-al and 160663-31-0.

Properties

CAS No. |

160663-31-0 |

|---|---|

Molecular Formula |

C4H4Cl2O2 |

Molecular Weight |

154.98 g/mol |

IUPAC Name |

2,2-dichloro-3-oxobutanal |

InChI |

InChI=1S/C4H4Cl2O2/c1-3(8)4(5,6)2-7/h2H,1H3 |

InChI Key |

JZSLIYUUTDFYHF-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C=O)(Cl)Cl |

Canonical SMILES |

CC(=O)C(C=O)(Cl)Cl |

Synonyms |

Butanal, 2,2-dichloro-3-oxo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: The aldehyde group in this compound renders it highly reactive toward nucleophiles (e.g., amines, alcohols) compared to the ester derivative, which is stabilized by resonance . Chlorobutanol, lacking carbonyl groups, exhibits lower electrophilicity but higher thermal stability due to its tertiary alcohol structure .

Physicochemical Properties: The ethyl ester (C₆H₈Cl₂O₃) demonstrates increased lipophilicity compared to the aldehyde, making it more suitable for solvent-mediated reactions . Chlorobutanol’s volatility and solubility profile align with its use as a preservative in pharmaceuticals .

Synthetic Utility: this compound’s aldehyde group enables condensation reactions (e.g., Knoevenagel), while the ester analog is often employed in Claisen-type condensations . Chlorobutanol’s applications are distinct, focusing on antimicrobial activity and central nervous system depression .

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-2,2-dichlorobutanal, and how can reaction conditions be optimized for yield?

this compound can be synthesized via oxidation or substitution reactions. For example, oxidation of dichlorinated precursors using agents like KMnO₄ or K₂Cr₂O₇ in acidic media may yield the target compound, while substitution reactions with nucleophiles (e.g., amines) under basic conditions can generate derivatives. Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Parallel monitoring via TLC or GC-MS is advised to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic methods:

- NMR : Analyze H and C spectra to confirm carbonyl (δ ~200 ppm) and dichloromethyl groups.

- IR : Identify C=O stretching (~1700 cm) and C-Cl vibrations (~600 cm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Cross-reference with computational tools (e.g., Schrödinger Maestro) for spectral simulation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Disposal : Follow hazardous waste guidelines; absorb spills with diatomaceous earth and dispose via approved channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

Contradictions may arise from steric effects or solvent polarity. For example, unexpected substitution rates could stem from competing elimination pathways. Mitigation strategies:

Q. What experimental designs are suitable for studying the biological activity of this compound analogs?

- In Vitro Assays : Screen for antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) protocols against Escherichia coli or Staphylococcus aureus. Include positive controls (e.g., ampicillin) and solvent blanks .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with F) and correlate changes with bioactivity data .

Q. How can spectroscopic anomalies in this compound analysis be troubleshooted?

Q. What strategies enhance the stability of this compound during storage?

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Desiccants : Include silica gel packs to minimize hydrolysis of the carbonyl group .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Application-Oriented Questions

Q. How can this compound serve as a precursor in heterocyclic synthesis?

The compound’s dichlorinated carbonyl group enables cyclization with bifunctional nucleophiles (e.g., hydrazines) to form pyrazoles or triazoles. Optimize ring closure by varying catalysts (e.g., ZnCl₂) and microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.